molecular formula C11H11N3OS B14256268 Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- CAS No. 169518-04-1

Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-

Cat. No.: B14256268
CAS No.: 169518-04-1
M. Wt: 233.29 g/mol
InChI Key: OGBDVPKWTNZPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique fused ring structure, which combines thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under basic conditions. The reaction is usually carried out in ethanol with triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind effectively to active sites, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

169518-04-1

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C11H11N3OS/c1-15-9-5-3-2-4-8(9)10-12-13-11-14(10)6-7-16-11/h2-5H,6-7H2,1H3

InChI Key

OGBDVPKWTNZPAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2CCS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.